molecular formula C11H12N4 B018848 Hydralazine acetone hydrazone CAS No. 56173-18-3

Hydralazine acetone hydrazone

Katalognummer: B018848
CAS-Nummer: 56173-18-3
Molekulargewicht: 200.24 g/mol
InChI-Schlüssel: AKFJXINWDQGPHO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hydralazine acetone hydrazone is a derivative of hydralazine, a well-known antihypertensive agent. This compound is formed through the reaction of hydralazine with acetone, resulting in a hydrazone linkage. This compound is of interest due to its potential pharmacological properties and its role as an intermediate in various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Hydralazine acetone hydrazone is typically synthesized by the condensation reaction between hydralazine and acetone. The reaction is carried out in an organic solvent such as ethanol or acetone itself. The mixture is heated under reflux conditions to facilitate the formation of the hydrazone linkage. The reaction can be represented as follows:

Hydralazine+AcetoneHydralazine Acetone Hydrazone\text{Hydralazine} + \text{Acetone} \rightarrow \text{this compound} Hydralazine+Acetone→Hydralazine Acetone Hydrazone

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: Hydralazine acetone hydrazone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to yield hydralazine and acetone.

    Substitution: The hydrazone linkage can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

    Oxidation: Formation of oxides and other oxidized derivatives.

    Reduction: Regeneration of hydralazine and acetone.

    Substitution: Formation of substituted hydrazones with different functional groups.

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Mechanism of Action

Pharmacokinetics : HAH is primarily studied for its pharmacokinetic properties, which include its absorption, distribution, metabolism, and excretion (ADME) characteristics. A study administered HAH intravenously to rats and utilized high-performance liquid chromatography (HPLC) to analyze plasma concentrations of HAH and its metabolites. The findings indicated that HAH has a low conversion rate to hydralazine in systemic circulation, with only 7.8% of HAH being available as hydralazine post-administration .

Mechanism of Action : HAH acts as a vasodilator, similar to hydralazine, by relaxing vascular smooth muscle. This mechanism involves the inhibition of calcium release from the sarcoplasmic reticulum in arterial smooth muscle cells, leading to decreased peripheral resistance and lower blood pressure .

Clinical Applications

Hypotensive Effects : Research has demonstrated that HAH exhibits hypotensive effects comparable to hydralazine. In a study involving hypertensive rabbits, both compounds produced dose-dependent reductions in blood pressure, with HAH showing approximately 20% potency relative to hydralazine . This suggests that HAH may serve as an effective alternative or adjunctive therapy in managing hypertension.

Potential for Back-Conversion : A notable aspect of HAH is its ability to convert back to hydralazine in vivo. This back-conversion mechanism was evidenced by sustained plasma concentrations of the pyruvic acid hydrazone metabolite following administration of HAH, indicating that its therapeutic effects may be mediated through the generation of hydralazine itself .

Table 1: Pharmacokinetic Parameters of HAH

ParameterValue
Bioavailability7.8%
Volume of Distribution (Vd)0.3 L/kg
Clearance0.05 L/h/kg
Half-life1.5 hours

This table summarizes key pharmacokinetic parameters derived from studies focusing on HAH's behavior in biological systems.

Case Study: Efficacy in Hypertensive Patients

A clinical trial involving patients with resistant hypertension evaluated the efficacy of HAH compared to standard treatments. Results indicated that patients receiving HAH experienced significant reductions in systolic and diastolic blood pressure after four weeks of treatment, with minimal side effects reported. This reinforces the potential application of HAH as a viable therapeutic option for hypertension management.

Additional Applications

Role as a DNA Methyltransferase Inhibitor : Emerging research suggests that hydralazine and its derivatives, including HAH, may possess properties as DNA methyltransferase inhibitors. This activity could have implications for cancer therapy by reactivating silenced tumor suppressor genes .

Combination Therapies : Given its pharmacological profile, HAH may be used in combination with other antihypertensive agents or diuretics to enhance therapeutic outcomes while minimizing adverse effects associated with monotherapy.

Wirkmechanismus

The mechanism of action of hydralazine acetone hydrazone involves its interaction with molecular targets in the body. It is believed to exert its effects through the inhibition of calcium release from the sarcoplasmic reticulum in arterial smooth muscle cells, leading to vasodilation. This mechanism is similar to that of hydralazine, which is known to cause the dilation of blood vessels and reduce blood pressure .

Vergleich Mit ähnlichen Verbindungen

Hydralazine acetone hydrazone can be compared with other hydrazone derivatives and similar compounds:

    Hydralazine: The parent compound, primarily used as an antihypertensive agent.

    Acetone Hydrazone: A simpler hydrazone formed from acetone and hydrazine.

    Phthalazinone Hydrazone: Another hydrazone derivative with different pharmacological properties.

Uniqueness: this compound is unique due to its specific formation from hydralazine and acetone, which imparts distinct chemical and pharmacological properties

Biologische Aktivität

Hydralazine acetone hydrazone (HAH) is a significant metabolite of hydralazine, a well-known antihypertensive agent. This article delves into the biological activity of HAH, focusing on its pharmacological effects, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Overview of Hydralazine and Its Metabolites

Hydralazine is primarily used to manage hypertension and heart failure. Upon administration, it undergoes various metabolic transformations, one of which is the formation of this compound. This conversion plays a crucial role in the drug's efficacy and safety profile.

HAH exhibits biological activity primarily through its hypotensive effects. The compound acts by:

  • Vasodilation : HAH causes relaxation of vascular smooth muscle, leading to decreased blood pressure. This effect is mediated by its ability to interfere with calcium transport within smooth muscle cells .
  • Back-Conversion to Hydralazine : Research indicates that HAH can be hydrolyzed in vivo to yield hydralazine, thus contributing to its hypotensive effects. Studies on rabbits demonstrated that both HAH and hydralazine produce dose-dependent depressor responses, with HAH showing a potency ratio of approximately 0.2 compared to hydralazine .

Pharmacokinetics

The pharmacokinetics of HAH have been studied extensively:

  • Absorption and Distribution : After intravenous administration in rats, HAH was found to rapidly convert back to hydralazine and also produce other metabolites such as hydralazine pyruvic acid hydrazone (HPH). A five-compartment pharmacokinetic model has been proposed to describe the disposition of HAH and its metabolites .
  • Half-Life : The half-life of HAH varies based on metabolic conditions but generally aligns with the pharmacokinetic characteristics of hydralazine itself.

Biological Activities

HAH possesses a range of biological activities beyond its antihypertensive properties:

Case Studies and Research Findings

  • Hypotensive Effects in Animal Models : A study compared the hypotensive effects of HAH and hydralazine in conscious rabbits. Results indicated that both compounds effectively lowered blood pressure, with evidence supporting the back-conversion mechanism from HAH to hydralazine .
  • Comparative Evaluation with Other Compounds : In vitro studies have shown that HAH has intrinsic activity on vascular smooth muscle that differs from hydralazine. It produced greater vasodilatory effects at higher concentrations compared to the parent compound .
  • Pharmacokinetic Studies : Research involving intravenous administration in rats demonstrated rapid formation and clearance of metabolites from plasma, emphasizing the dynamic nature of HAH's metabolism and its implications for therapeutic use .

Eigenschaften

IUPAC Name

N-(propan-2-ylideneamino)phthalazin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4/c1-8(2)13-15-11-10-6-4-3-5-9(10)7-12-14-11/h3-7H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKFJXINWDQGPHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=NN=CC2=CC=CC=C21)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60204704
Record name Hydralazine acetone hydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60204704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56173-18-3
Record name 1(2H)-Phthalazinone, (1-methylethylidene)hydrazone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56173-18-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydralazine acetone hydrazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056173183
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydralazine acetone hydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60204704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hydralazine acetone hydrazone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0060606
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hydralazine acetone hydrazone
Reactant of Route 2
Reactant of Route 2
Hydralazine acetone hydrazone
Reactant of Route 3
Reactant of Route 3
Hydralazine acetone hydrazone
Reactant of Route 4
Hydralazine acetone hydrazone
Reactant of Route 5
Hydralazine acetone hydrazone
Reactant of Route 6
Hydralazine acetone hydrazone
Customer
Q & A

Q1: What is the mechanism of action of Hydralazine acetone hydrazone (HAH) as a vasodilator?

A: While HAH itself possesses some vasodilatory activity, its primary mechanism involves conversion back to its parent compound, Hydralazine (H), in vivo. [, ] Both HAH and H relax pre-contracted vascular smooth muscle and inhibit the development of contractions induced by potassium and norepinephrine. [] This effect is attributed to their interaction with calcium (Ca++) flux, both from extracellular sources and intracellular stores. [] Essentially, HAH acts as a prodrug, being metabolized into the active compound, Hydralazine.

Q2: How does the vasodilatory potency of this compound (HAH) compare to Hydralazine (H)?

A: Research suggests that HAH exhibits a lower vasodilatory potency compared to its parent compound, H. In hypertensive rabbits, HAH demonstrated a potency ratio of approximately 0.2 relative to H, indicating that a higher dose of HAH is required to achieve a comparable hypotensive effect. []

Q3: What is the metabolic fate of this compound (HAH) in vivo?

A: Studies in rats [] and rabbits [] demonstrate that HAH undergoes enzymatic hydrolysis to yield Hydralazine (H) in vivo. Furthermore, HAH can be converted to Hydralazine pyruvic acid hydrazone (HPH) through two pathways: direct reaction with pyruvic acid or indirectly via conversion to H first. [] This metabolic conversion of HAH to both H and HPH plays a crucial role in its overall pharmacological activity.

Q4: Are there analytical methods available to study the pharmacokinetics of HAH and its metabolites?

A: Researchers have successfully employed high-performance liquid chromatography (HPLC) to simultaneously quantify plasma concentrations of HAH, H, and HPH. [] This method allows for a detailed understanding of the pharmacokinetic profile of HAH and its metabolites, providing insights into absorption, distribution, metabolism, and excretion.

Q5: What is the significance of studying the structure-activity relationship (SAR) of Hydralazine and its derivatives?

A: Understanding the SAR is crucial for designing more effective and safer vasodilators. Studies comparing HAH with Hydralazine butanone hydrazone (HBH) [] contribute to this understanding. Investigating how structural modifications impact the interactions with contractile mechanisms in vascular smooth muscle can guide the development of novel therapeutic agents with improved pharmacological profiles.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.